molecular formula C3H3NS B14501181 3-Sulfanylprop-2-enenitrile CAS No. 64263-55-4

3-Sulfanylprop-2-enenitrile

Cat. No.: B14501181
CAS No.: 64263-55-4
M. Wt: 85.13 g/mol
InChI Key: DGWPLIZUEKSHJU-UHFFFAOYSA-N
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Description

3-Sulfanylprop-2-enenitrile is an organic compound characterized by the presence of a sulfanyl group (-SH) attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Sulfanylprop-2-enenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with thiols. For example, the reaction of 3-chloroprop-2-enenitrile with hydrogen sulfide (H₂S) under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of nitriles to amines.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Sulfanylprop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfanylprop-2-enenitrile involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The nitrile group can also participate in interactions with enzymes and other biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylsulfanylprop-2-enenitrile: Similar structure but with a phenyl group attached to the sulfanyl group.

    3-Methylsulfanylprop-2-enenitrile: Similar structure but with a methyl group attached to the sulfanyl group.

Uniqueness

3-Sulfanylprop-2-enenitrile is unique due to the presence of both a sulfanyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in research and industrial applications .

Properties

CAS No.

64263-55-4

Molecular Formula

C3H3NS

Molecular Weight

85.13 g/mol

IUPAC Name

3-sulfanylprop-2-enenitrile

InChI

InChI=1S/C3H3NS/c4-2-1-3-5/h1,3,5H

InChI Key

DGWPLIZUEKSHJU-UHFFFAOYSA-N

Canonical SMILES

C(=CS)C#N

Origin of Product

United States

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